molecular formula C20H23NO2 B5844380 N-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-4-PHENYLCYCLOHEXAN-1-AMINE

N-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-4-PHENYLCYCLOHEXAN-1-AMINE

Cat. No.: B5844380
M. Wt: 309.4 g/mol
InChI Key: XTCMTVPLRRUYAO-UHFFFAOYSA-N
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Description

N-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-4-PHENYLCYCLOHEXAN-1-AMINE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodioxole moiety, which is known for its stability and reactivity, making it a valuable component in synthetic chemistry and pharmaceutical research.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-phenylcyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2/c1-2-4-16(5-3-1)17-7-9-18(10-8-17)21-13-15-6-11-19-20(12-15)23-14-22-19/h1-6,11-12,17-18,21H,7-10,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTCMTVPLRRUYAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=CC=CC=C2)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-4-PHENYLCYCLOHEXAN-1-AMINE typically involves multiple steps, starting with the preparation of the benzodioxole moiety. One common method involves the reaction of catechol with formaldehyde to form the benzodioxole ring. This intermediate is then reacted with a suitable amine to introduce the amine functionality.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-4-PHENYLCYCLOHEXAN-1-AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The benzodioxole moiety can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

N-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-4-PHENYLCYCLOHEXAN-1-AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-4-PHENYLCYCLOHEXAN-1-AMINE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-4-PHENYLCYCLOHEXAN-1-AMINE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its benzodioxole moiety provides stability and reactivity, making it a versatile compound in various research and industrial applications.

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